Ethyl 2-cyclopentylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-cyclopentylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopentylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopentylthiazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopentylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-cyclopentylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopentylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This compound may modulate signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-cyclopentylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific cyclopentyl and ethyl ester substituents, which may confer distinct properties and applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 2-cyclopentyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-10(15-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
RTURCWNHJDKSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2CCCC2 |
Origin of Product |
United States |
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